molecular formula CH4O2 B1604547 Methyl hydroperoxide CAS No. 3031-73-0

Methyl hydroperoxide

Cat. No.: B1604547
CAS No.: 3031-73-0
M. Wt: 48.041 g/mol
InChI Key: MEUKEBNAABNAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl hydroperoxide (CH3OOH) is the simplest organic hydroperoxide, serving as a critical intermediate and reagent in diverse research fields. It is a volatile, colorless liquid with a boiling point of approximately 46 °C, miscible with water and diethyl ether . As a central compound in atmospheric chemistry, it acts as a temporary reservoir for HOx radicals (OH and HO2), influencing the oxidizing capacity of the troposphere . Its formation primarily occurs through the recombination of methylperoxy (CH3O2) and hydroperoxyl (HO2) radicals, and it is removed via photolysis and reactions with radicals, making its concentration a key parameter in atmospheric models . With concentrations reaching up to 6.45 × 10^10 molecules cm³, it is one of the most abundant organic hydroperoxides in the atmosphere, where it also contributes to secondary organic aerosol formation and acts as an oxidant for SO2 in cloud water . In catalytic research, this compound is a key intermediate in the selective oxidation of methane to methanol. Recent advancements in photocatalytic systems using materials like titanium oxide (TiO2) have achieved high selectivity in producing this compound directly from methane under mild conditions, opening promising pathways for value-added chemical production . Furthermore, it is an important intermediate in combustion science, studied in the autoxidation and low-temperature ignition processes of hydrocarbons . In condensed phases, such as on water clusters or ice particles, its photochemistry becomes complex, yielding a wider range of products like formaldehyde (CH2O), hydrogen peroxide (H2O2), and methanol (CH3OH) compared to gas-phase photolysis . Researchers must note that this compound is rather explosive in condensed or concentrated form and requires careful handling . This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3031-73-0

Molecular Formula

CH4O2

Molecular Weight

48.041 g/mol

IUPAC Name

hydroperoxymethane

InChI

InChI=1S/CH4O2/c1-3-2/h2H,1H3

InChI Key

MEUKEBNAABNAEX-UHFFFAOYSA-N

SMILES

COO

Canonical SMILES

COO

Other CAS No.

3031-73-0

Origin of Product

United States

Formation Pathways and Mechanistic Investigations of Methyl Hydroperoxide

Atmospheric Production Mechanisms of Methyl Hydroperoxide

In the atmosphere, this compound is primarily formed through a series of photochemical reactions involving radicals and the oxidation of various organic molecules.

Radical-Radical Combination Reactions (e.g., HO₂ + CH₃O₂)

The principal atmospheric source of this compound is the recombination of methylperoxy (CH₃O₂) and hydroperoxyl (HO₂) radicals. This reaction is a key step in the oxidation chain of methane (B114726) and other VOCs.

Reaction: CH₃O₂• + HO₂• → CH₃OOH + O₂

This radical-radical combination is highly significant in regions with low concentrations of nitrogen oxides (NOx), as NOx can compete with HO₂ for reaction with peroxy radicals. noaa.gov The efficiency of this pathway is dependent on solar radiation, temperature, and the concentrations of ozone, carbon monoxide, NOx, and hydrocarbons. copernicus.org While this is the dominant atmospheric formation route, its application in controlled laboratory synthesis is limited due to the challenges of managing radical reactions and achieving high yields.

Photooxidation of Volatile Organic Compounds (e.g., Methane, Alkenes, Isoprene (B109036), Acetone)

The photooxidation of a wide range of volatile organic compounds serves as a major source of the precursor radicals for this compound formation.

Methane (CH₄): The oxidation of methane, the most abundant hydrocarbon in the atmosphere, is a fundamental pathway leading to the formation of methyl peroxy radicals (CH₃O₂) and subsequently this compound. cdnsciencepub.com Recent studies have also explored the selective photocatalytic oxidation of methane to this compound using catalysts like single-atom ruthenium oxide-doped ZnO and pure titanium oxide (TiO₂), achieving high selectivity under mild conditions. acs.orgresearchgate.net

Alkenes and Isoprene: The photooxidation of biogenic VOCs, particularly isoprene and monoterpenes, is a significant source of this compound precursors. mdpi.com The reaction is initiated by the hydroxyl radical (OH), which is primarily produced from the photodissociation of ozone. mdpi.com In low-NOx environments, the resulting organic peroxy radicals (RO₂) can react with HO₂ to form hydroperoxides. mdpi.comnih.gov Reactions between isoprene oxidation products and peroxides can also lead to the formation of other secondary organic aerosols. pnas.org

Acetone (B3395972): The photooxidation of acetone is another recognized source of this compound. cdnsciencepub.com

Role of Ozone in Alkene Ozonolysis in this compound Formation

The reaction of ozone with alkenes, known as ozonolysis, is another pathway for this compound production. copernicus.orgresearchgate.net This process involves the oxidative cleavage of the carbon-carbon double bond in alkenes by ozone. byjus.commasterorganicchemistry.com The reaction proceeds through the formation of an unstable primary ozonide, which then decomposes into a carbonyl compound and a Criegee intermediate (carbonyl oxide). msu.edusmu.edu

In the presence of water vapor, the stabilized Criegee intermediate can react with water to form a hydroperoxide. smu.edu The yield of this compound from these reactions has been observed to be independent of the presence of water vapor in some cases. copernicus.org This pathway is a notable source of this compound from both anthropogenic and biogenic alkenes. smu.edu

Contribution from Biomass Burning Emissions

Biomass burning has been identified as a significant direct and indirect source of this compound in the atmosphere. copernicus.orgresearchgate.netharvard.edu It can be directly emitted from fires or formed through rapid secondary photochemical production in biomass burning plumes. noaa.govharvard.eduresearchgate.net Observations have shown enhanced levels of hydroperoxides in air masses influenced by biomass burning. researchgate.netrsc.org The direct production of hydroperoxides from biomass burning contributes to the odd-hydrogen radical budget, thereby influencing the oxidizing capacity of the atmosphere. harvard.edu

Laboratory-Based Synthetic Methodologies for Research Applications

For research purposes, this compound is typically synthesized in the laboratory. A widely used method involves the reaction of dimethyl sulfate (B86663) with hydrogen peroxide in the presence of a base like potassium hydroxide. researchgate.netpsu.edu The resulting mixture can be used in aqueous solutions, or further purified by distillation and extraction if a pure sample is required. psu.edu

Another approach involves the photolysis of a suitable precursor. For instance, the synthesis of specific organic hydroperoxides for atmospheric chemistry studies has been a focus of research to create standards for measurement techniques like Proton Transfer Reaction Mass Spectrometry (PTR-MS). pnnl.gov These laboratory methods are crucial for obtaining this compound for kinetic and mechanistic studies. psu.edursc.org

Characterization of Biogenic and Anthropogenic Precursors Influencing this compound Formation

The formation of this compound is influenced by a variety of precursors from both natural (biogenic) and human-related (anthropogenic) sources.

Biogenic Precursors: Biogenic volatile organic compounds (BVOCs) are the dominant precursors for the formation of secondary organic aerosols, which can include this compound. mdpi.com

Isoprene and Monoterpenes: Emitted in large quantities by vegetation, these are major contributors to this compound formation, especially in forested and rural areas. mdpi.com

Methane: While having both natural and anthropogenic sources, its natural emissions from wetlands and other sources contribute to the background levels of methyl peroxy radicals.

Anthropogenic Precursors: Human activities release a range of compounds that lead to the formation of this compound, particularly in urban and industrial areas.

Methane: Anthropogenic sources such as agriculture, fossil fuel extraction, and landfills are significant.

Alkanes and Alkenes: Emissions from vehicle exhaust and industrial processes provide the necessary hydrocarbon precursors. copernicus.org

Nitrogen Oxides (NOx): While not direct precursors, the concentration of NOx plays a critical role in the chemical pathways. High NOx levels can suppress hydroperoxide formation by favoring the reaction of peroxy radicals with NO over HO₂. noaa.govresearchgate.net

The interplay between these biogenic and anthropogenic precursors, combined with meteorological factors like solar radiation and temperature, determines the spatial and temporal distribution of this compound in the atmosphere. copernicus.orgcopernicus.org

Formation Pathways in Cryospheric Environments

The formation of this compound (CH₃OOH) in cryospheric environments, such as the polar snowpack, is a complex process influenced by photochemistry and the unique physical properties of snow and ice. philpapers.orgresearchgate.net Studies in these regions have revealed that this compound is a dominant hydroperoxide, with its concentration and behavior differing significantly from hydrogen peroxide (H₂O₂). philpapers.orgresearchgate.net

In polar regions like Summit, Greenland, and the South Pole, this compound has been observed with significant mixing ratios. philpapers.orgcopernicus.org For instance, during the summer of 2003 at Summit, the average mixing ratio of CH₃OOH was 578 pptv, while in the spring of 2004 and at the South Pole in December 2003, the levels were 139 pptv and 138 pptv, respectively. philpapers.orgcopernicus.org These measurements highlight the prevalence of this compound in these cold, remote environments.

The diurnal cycle of this compound in these environments provides clues to its formation and destruction pathways. In early spring, CH₃OOH can dominate the hydroperoxide budget, exhibiting nighttime maxima and daytime minima. philpapers.orgresearchgate.net This is out of phase with the diurnal cycle of H₂O₂, suggesting that the formation of this compound is primarily controlled by photochemical processes, whereas H₂O₂ levels are more influenced by temperature-driven exchange between the atmosphere and the snowpack. philpapers.orgresearchgate.net

The primary atmospheric formation pathway for this compound is the recombination of the methylperoxy radical (CH₃O₂) with the hydroperoxyl radical (HO₂). copernicus.org These radicals are products of the oxidation of methane and other volatile organic compounds.

Within the snowpack, this compound undergoes several key reactions. Firn air measurements and model calculations at Summit, Greenland, indicate a daytime sink for CH₃OOH in the upper snowpack. philpapers.orgresearchgate.net This sink, which is stronger in the spring and weakens into the summer, can be attributed to photolysis and reaction with the hydroxyl radical (OH) in both the firn air and the quasi-liquid layer on snow grains. philpapers.orgresearchgate.net The rapid processing of this compound in surface snow is believed to be a significant source of formaldehyde (B43269) (CH₂O) in the snowpack. philpapers.orgresearchgate.netpublish.csiro.au

The processing of this compound within the snowpack can lead to the production of formaldehyde through several pathways: photolysis, reaction with the hydroxyl radical, and an acid-catalyzed rearrangement. publish.csiro.au Theoretical studies simulating the photolysis of this compound on ice particles have shown that it can lead to a variety of products, including formaldehyde and water, on a very short timescale. nih.govuci.edunih.gov

However, observations at the South Pole have shown summer levels of this compound that are inconsistent with the high concentrations of nitric oxide (NO). philpapers.orgresearchgate.net High NO levels would typically suppress this compound formation, suggesting the presence of a yet unidentified source of CH₃OOH in this region. philpapers.orgresearchgate.net While it is thought that this compound is unlikely to be preserved in firn and ice, making its use in ice core studies for past atmospheric conditions challenging, its presence and reactions in the cryosphere are crucial for understanding polar atmospheric chemistry. philpapers.orgresearchgate.netcambridge.org

Table 1: Atmospheric Mixing Ratios of this compound (MHP) and Hydrogen Peroxide (H₂O₂) in Polar Regions An interactive data table will be provided where users can filter and sort the data.

Location Season/Year Average MHP (pptv) Average H₂O₂ (pptv)
Summit, Greenland Summer 2003 578 (±377) 1448 (±688)
Summit, Greenland Spring 2004 139 (±101) 204 (±162)
South Pole December 2003 138 (±89) 278 (±67)

Data from Frey et al., 2009. copernicus.org

Identification of this compound in the Interstellar Medium

The search for and identification of complex organic molecules in the interstellar medium (ISM) is a key area of astrophysical research, providing insights into the chemical evolution of the universe. arxiv.org this compound (CH₃OOH) has been identified as a plausible candidate for detection in these cold, low-density environments. nih.govaip.org

Several factors support the presence of this compound in the ISM. Molecules containing methyl groups are abundant in star-forming regions. aip.org Furthermore, simpler related molecules have already been detected, including hydrogen peroxide (H₂O₂), and various radical species that are products of this compound fragmentation, such as the hydroxyl radical (HO), hydroperoxyl radical (HO₂), and methoxy (B1213986) radical (CH₃O). aip.org The presence of methanol (B129727) (CH₃OH), another abundant interstellar molecule, also points to the potential for CH₃OOH to exist, as they are chemically related. aip.org

Recent studies have revealed that hydroperoxide intermediates, including this compound, can form in the low-temperature environment of the interstellar medium, at temperatures as low as 5 Kelvin. nih.govpnas.org The formation on interstellar icy dust grains is considered a significant pathway for the synthesis of complex molecules. nih.gov While the direct detection of this compound in the gas phase of extraterrestrial sources has not yet been definitively confirmed, its formation in such environments is considered likely. aip.orgresearchgate.net

Theoretical studies have been conducted to predict the spectroscopic properties of this compound at low temperatures to aid in its potential detection by radio astronomy. aip.orgaip.org These calculations provide rotational parameters and anharmonic frequencies that are essential for identifying the molecule's signature in the complex spectra obtained from interstellar clouds. aip.org

The formation of this compound in the ISM is thought to occur through radical reactions on the surfaces of icy dust grains. nih.gov These grains provide a surface where atoms and molecules can accrete and react, leading to the formation of more complex species. The reaction between the methylperoxy radical (CH₃O₂) and the hydroperoxyl radical (HO₂) is a plausible formation route in these environments.

Reactivity, Transformation, and Kinetic Studies of Methyl Hydroperoxide

Photolytic Decomposition Pathways of Methyl Hydroperoxide

The photolytic decomposition of this compound is a critical process, particularly in atmospheric chemistry, influencing the budget of hydroxyl (OH) and methoxy (B1213986) (CH₃O) radicals. The pathways of this decomposition are highly dependent on the phase (gas or condensed) and the energy of the incident photons.

Gas-Phase Photodissociation Dynamics (e.g., O-O bond cleavage, H-atom elimination)

A minor channel in the gas-phase photodissociation is the cleavage of the O-H bond, which results in the formation of the methylperoxy radical (CH₃OO) and a hydrogen atom (H). nih.gov This pathway accounts for about 27.3% of the product formation at 193 nm. nih.gov A small fraction of this H-atom elimination (approximately 3% of the total product formation) can proceed through a nonadiabatic pathway via a conical intersection between the first excited singlet state (S₁) and the ground state (S₀). nih.gov

The dissociation of the parent excited state in the gas phase is a prompt process, with an estimated lifetime of about 250 femtoseconds at 266 nm. aip.org

Gas-Phase Photodissociation Pathways of this compound at 193 nm
Decomposition PathwayPrimary ProductsContribution to Overall Product Formation (%)
O-O Bond CleavageCH₃O + OH~72.7
O-H Bond CleavageCH₃OO + H~27.3

Condensed-Phase Photolysis on Aqueous and Ice Particles

The photochemistry of this compound in the condensed phase, particularly on aqueous and ice particles, is significantly more complex than in the gas phase. pnas.org While O-O bond cleavage is still the initial step, the surrounding water or ice matrix plays a crucial role in the subsequent reactions of the primary photofragments. pnas.orgnih.gov

Simulations of this compound photolysis on water clusters have shown that a wide range of products can be formed on a subpicosecond timescale. nih.govnih.gov Unlike in the gas phase, the recombination of the primary CH₃O and OH radicals to reform this compound is not an efficient process in the condensed phase. pnas.orgnih.gov This is attributed to the rapid isomerization of the CH₃O radical to the hydroxymethyl radical (CH₂OH) in an aqueous environment. pnas.org

The primary products of condensed-phase photolysis are formaldehyde (B43269) (CH₂O) and water (H₂O). pnas.orgnih.gov Other stable molecular products that have been observed in simulations include hydrogen (H₂), carbon monoxide (CO), methanol (B129727) (CH₃OH), and hydrogen peroxide (H₂O₂). nih.govnih.gov Experimental studies on the photolysis of this compound in ice have confirmed that formaldehyde is a major product. pnas.orguci.edu

Influence of Excitation Energy and Wavelength on Photolysis Products

The distribution of photolysis products of this compound is dependent on the excitation energy and wavelength of the incident light. nih.gov In condensed-phase simulations, different photon energies lead to varied chemical outcomes. nih.gov

At atmospherically relevant photodissociation wavelengths, the CH₃O and OH photofragments tend to remain at the surface of or embedded within the water or ice cluster. nih.govresearchgate.net At these energies, recombination of the fragments is negligible. nih.gov Instead, reactions involving the initial fragments and surrounding water molecules lead to a variety of stable products. nih.gov For example, at an excitation energy of 4.1 eV (corresponding to a wavelength of 300 nm), the formation of formaldehyde and water is a major outcome, occurring in 50% of simulations. nih.gov

At higher excitation energies, there is a greater likelihood of the photofragments escaping the water cluster. nih.gov Encounters between the fragments at these higher energies can also stimulate the ejection of H or H₂ from the CH₃O fragment rather than leading to recombination. uci.edunih.gov

Effect of Excitation Energy on this compound Photolysis on Ice Clusters
Excitation Energy (eV)Wavelength (nm)Primary Observed Outcome
2.9~427Formation of CH₂O and H₂O
4.1~300Formation of CH₂O and H₂O (in 50% of simulations)
4.8~258Fragment escape and other reactions
6.7~185Fragment escape and other reactions
8.4~148Fragment escape and other reactions

Quantum Yield Determination in Photodissociation Processes

The quantum yield, which represents the efficiency of a photochemical process, is a crucial parameter in understanding the atmospheric impact of this compound photolysis. In the gas phase, the photolysis of this compound under UV-visible excitation to form CH₃O and OH radicals has a quantum yield approaching unity. pnas.orguci.edu

Experimental measurements at 248 nm have determined the quantum yield for OH radical production from this compound photolysis to be 1.00 ± 0.18. researchgate.net The quantum yield for H-atom formation at this wavelength was found to be 0.038 ± 0.007. researchgate.net

In the condensed phase, the quantum yield of this compound photolysis in aqueous solutions has been shown to be temperature-dependent. uci.edunih.gov Between -12 and 43 °C, the quantum yield can be described by the equation: Φ(T) = exp((-2175 ± 448)/T) + 7.66 ± 1.56. uci.edunih.gov The production of this compound itself through photochemical processes in coastal waters has been observed, though its production is at least an order of magnitude less than that of hydrogen peroxide. si.edu

Thermal Decomposition Mechanisms and Kinetic Analysis

The thermal decomposition of this compound is another important degradation pathway, with its mechanism and kinetics being influenced by the surrounding environment.

Homogeneous and Heterogeneous Decomposition Pathways

The thermal decomposition of this compound can proceed through both homogeneous (gas-phase) and heterogeneous (surface-catalyzed) pathways. cdnsciencepub.com Early studies indicated that the decomposition in a stream of nitrogen leads to a complex mixture of products, suggesting the simultaneous occurrence of both homogeneous and heterogeneous reactions. cdnsciencepub.com

The homogeneous decomposition is favored at higher temperatures and short reaction times. cdnsciencepub.com This pathway involves the unimolecular cleavage of the O-O bond to produce CH₃O and OH radicals. cdnsciencepub.com The production of dibenzyl in experiments using the toluene (B28343) carrier method provides unambiguous evidence for the radical nature of the homogeneous decomposition. cdnsciencepub.com

Heterogeneous decomposition, on the other hand, is a facile process with a lower activation energy and can be significant, particularly on certain reaction vessel surfaces. cdnsciencepub.com In solution, for instance in dimethyl phthalate, the decomposition has been found to be partly heterogeneous, making it difficult to obtain reliable rate constants for the solution-phase reaction. cdnsciencepub.com The competition between the low activation energy heterogeneous pathway and the higher activation energy homogeneous pathway is a key feature of the thermal decomposition of this compound. cdnsciencepub.com

A study of the gas-phase thermal decomposition of this compound using the toluene carrier method yielded first-order rate constants ranging from 0.19 s⁻¹ at 292 °C to 1.5 s⁻¹ at 378 °C. cdnsciencepub.com The Arrhenius parameters determined from this study were a log A value of 11 ± 2 and an activation energy of 32 ± 5 kcal/mole. cdnsciencepub.com These values are lower than the theoretically expected values of log A of 13-14 and an activation energy of 42 kcal/mole, which is the calculated dissociation energy of the CH₃O-OH bond. cdnsciencepub.com This discrepancy suggests that while the measured rate constants are of the correct order of magnitude, there may be some experimental error affecting the determination of the Arrhenius parameters. cdnsciencepub.com It is noteworthy that using the experimentally determined rate constant at 649 K and assuming an activation energy of 42 kcal/mole yields a log A value of 14.2, which is in line with theoretical expectations. cdnsciencepub.com

Kinetic Parameters for the Homogeneous Gas-Phase Thermal Decomposition of this compound
ParameterExperimental ValueTheoretically Expected Value
log A11 ± 213 - 14
Activation Energy (Ea)32 ± 5 kcal/mole42 kcal/mole

Temperature Dependence of Decomposition Rates

The thermal stability of this compound is a critical factor in its role as a reactive intermediate in atmospheric and combustion chemistry. The rate of its unimolecular decomposition is strongly dependent on temperature, breaking the weak oxygen-oxygen peroxide bond to form methoxy (CH₃O) and hydroxyl (OH) radicals.

A foundational study on the gas-phase thermal decomposition of this compound utilized a toluene carrier method to determine the homogeneous, first-order rate constants over a range of temperatures. The experimental data revealed a significant increase in the decomposition rate with rising temperature. The first-order rate constants were found to range from 0.19 s⁻¹ at 292 °C (565 K) to 1.5 s⁻¹ at 378 °C (651 K). nih.govacs.org

From these measurements, the Arrhenius parameters for the decomposition reaction were derived. The activation energy (Ea) was determined to be approximately 32 ± 5 kcal/mole, with the pre-exponential factor (A) expressed as log A = 11 ± 2 (where A is in s⁻¹). nih.govacs.org However, these values have been noted to be considerably lower than thermochemically calculated expectations, which predict an activation energy of around 42 kcal/mole and a log A of 13–14. acs.org This discrepancy suggests that the reported rate constants might be influenced by pressure dependence, a factor not explored in the initial experimental setup. acs.org Despite the quantitative differences, the data clearly establish that the lifetime of this compound decreases sharply at elevated temperatures, making it a significant source of radicals in high-temperature environments. acs.org

Table 1: Temperature Dependence of this compound Decomposition

Temperature (°C)Temperature (K)First-Order Rate Constant (s⁻¹)
2925650.19
3786511.5
Arrhenius Parameters
Activation Energy (Ea) 32 ± 5 kcal/mole
Pre-exponential Factor (log A) 11 ± 2 (A in s⁻¹)
Data sourced from a study utilizing the toluene carrier method for gas-phase decomposition. nih.govacs.org

Radical-Initiated Reactions Involving this compound

Reactions with Hydroxyl (OH) Radicals

The reaction between this compound (CH₃OOH) and the hydroxyl radical (OH) is a key process in the troposphere, influencing the budget of HOₓ radicals (OH + HO₂). acs.orgnist.gov This reaction proceeds via two primary channels: hydrogen abstraction from the hydroperoxyl group and hydrogen abstraction from the methyl group. acs.org

Abstraction from the -OOH group: OH + CH₃OOH → CH₃O₂ + H₂O

Abstraction from the -CH₃ group: OH + CH₃OOH → CH₂OOH + H₂O

The branching ratio between the two channels is crucial for atmospheric modeling. Experimental and theoretical work has confirmed that abstraction from the hydroperoxyl group (forming the methyl peroxy radical, CH₃O₂) is the dominant pathway. acs.orgnist.gov The channel leading to the formation of the CH₂OOH radical is less significant because this radical is unstable and rapidly decomposes back to formaldehyde (CH₂O) and an OH radical. acs.org Theoretical studies indicate a yield of approximately 80% (±10%) for the CH₃O₂ + H₂O channel and 20% (±10%) for the CH₂O + OH + H₂O channel. nist.gov This highlights the role of CH₃OOH as an important species for the redistribution of HOₓ radicals in the atmosphere. nist.gov

Table 2: Kinetic Parameters for the Reaction of OH with this compound

ParameterValueTemperature Range (K)Reference
Total Rate Coefficient (k_total) k(T) = 5.0 x 10⁻¹² T⁰.¹⁵² exp(287/T) cm³ s⁻¹200 - 450 nist.gov
Branching Ratio (CH₃O₂ + H₂O) ~80%Atmospheric Conditions nist.gov
Branching Ratio (CH₂O + OH + H₂O) ~20%Atmospheric Conditions nist.gov

Interactions with Peroxy Radicals (RO₂)

The interaction between this compound and peroxy radicals (RO₂) is intrinsically linked to its formation and subsequent reactions in the atmosphere. The most significant of these interactions is with the hydroperoxy radical (HO₂) and the methyl peroxy radical (CH₃O₂).

The reaction of methyl peroxy radicals with hydroperoxy radicals is the primary gas-phase formation route for this compound:

CH₃O₂ + HO₂ → CH₃OOH + O₂

This reaction is a key termination step in atmospheric radical cycles under low NOₓ conditions. nist.gov The kinetics of this reaction have been studied extensively, and it is well-established that it produces this compound with high efficiency. researchgate.net

Conversely, the reactions of this compound with peroxy radicals can lead to its decomposition. For instance, the abstraction of the hydroperoxidic hydrogen by a peroxy radical can occur, although this is generally a slower process compared to its reaction with OH radicals.

RO₂ + CH₃OOH → ROOH + CH₃O₂

Aqueous-Phase Reaction Mechanisms of this compound

Fenton-like Reactions with Transition Metal Ions (e.g., Fe²⁺)

In the aqueous phase, such as in cloud droplets or aerosols, this compound can react with transition metal ions, most notably iron(II) (Fe²⁺), in processes known as Fenton-like reactions. These reactions are significant as they generate highly reactive radicals. acs.org Unlike the classic Fenton reaction where hydrogen peroxide reacts with Fe²⁺ to primarily form hydroxyl radicals (•OH), the reaction of this compound with Fe²⁺ has been shown to produce alkoxyl radicals.

CH₃OOH + Fe²⁺ → CH₃O• + OH⁻ + Fe³⁺

Studies conducted in acidic aqueous solutions (pH 2) have demonstrated that this reaction yields the methoxy radical (CH₃O•) rather than the hydroxyl radical. This distinction is critical because the subsequent reactivity of the methoxy radical differs from that of the hydroxyl radical, leading to different product distributions in the aqueous phase. Fenton-like reactions involving CH₃OOH and Fe(II) are considered an important source of aqueous-phase radicals. acs.org The efficiency and mechanism of these reactions can be influenced by the presence of other species and the pH of the medium.

pH Dependence of Aqueous-Phase Reactions

The reactivity and decomposition pathways of this compound in aqueous environments are significantly influenced by pH. Acidic conditions, in particular, have been shown to accelerate its decomposition. This suggests that the decomposition can be specifically catalyzed by H⁺ ions.

For instance, studies on structurally similar α-hydroxyalkyl-hydroperoxides have demonstrated a dramatic acceleration of their decomposition upon acidification of the aqueous solution. This proton-catalyzed pathway typically leads to the formation of an aldehyde and hydrogen peroxide, avoiding the generation of radicals through homolytic cleavage of the O-O bond.

Role of this compound in Combustion Chemistry

This compound (CH₃OOH) is a significant intermediate in the low-temperature oxidation of hydrocarbons, playing a crucial role in combustion processes. Its formation and subsequent decomposition are key steps that influence autoignition phenomena.

This compound is recognized as a critical species in the autoignition of fuels, particularly in the low-temperature combustion (LTC) regime. The autoxidation of organic compounds, a slow reaction with elemental oxygen, can lead to the formation of hydroperoxides. fsu.edu This process is characterized by an induction period followed by a more rapid accumulation of the hydroperoxide. fsu.edu The decomposition of this compound and other hydroperoxides can lead to a net increase in the radical pool, which is a crucial factor for ignition. osti.gov In the context of dimethyl ether (DME) oxidation, a model system for studying ether combustion, the formation of hydroperoxide intermediates is a key part of the reaction sequence leading to autoignition. osti.govacs.org

The stability and decomposition kinetics of this compound directly impact the ignition delay times of fuel-air mixtures. Its presence can significantly lower the temperature at which autoignition occurs. The self-accelerating nature of hydroperoxide formation, where the process is self-propagating after an initial event, contributes to the rapid increase in reaction rate leading to combustion. fsu.edu

This compound is a well-established intermediate in the low-temperature oxidation pathways of methane (B114726) and other hydrocarbons. wikipedia.org During the oxidation of dimethyl ether (DME), a process that serves as a model for more complex fuels, several hydroperoxide intermediates are formed. acs.orgresearchgate.net In these reaction systems, hydrogen abstraction from the fuel molecule is followed by the addition of molecular oxygen to form a peroxy radical (ROO). osti.gov This radical can then undergo isomerization and further reaction to form various hydroperoxide species. osti.gov

The following table summarizes key intermediates observed during the low-temperature oxidation of dimethyl ether:

IntermediateChemical FormulaRole in Combustion
This compoundCH₃OOHChain-branching agent, contributes to autoignition. escholarship.org
Hydroperoxymethyl Formate (B1220265) (HPMF)HOOCH₂OCHOKey keto-hydroperoxide, leads to radical pool growth. osti.govescholarship.org
Methoxymethylperoxy RadicalCH₃OCH₂OOPrecursor to hydroperoxide formation. osti.gov
Hydrogen PeroxideH₂O₂Contributes to the overall radical pool. escholarship.org
FormaldehydeCH₂OA stable intermediate product. acs.orgresearchgate.net
Methyl FormateCH₃OCHOA product formed from the methoxymethylperoxy radical. acs.orgescholarship.org

In the low-temperature oxidation of DME, the decomposition of intermediates like hydroperoxymethyl formate (HPMF) is a significant source of chain-branching. escholarship.org This reaction increases the reactivity of the system by providing additional pathways for radical production, which is a defining characteristic of chain-branching reactions. escholarship.org The formation and subsequent decomposition of this compound and related species are therefore central to the development of chain-propagating and chain-branching sequences that ultimately lead to ignition.

Surface Reactions and Heterogeneous Chemistry of this compound

The interaction of this compound with various surfaces is of significant interest in atmospheric chemistry and catalysis. These heterogeneous reactions can alter the atmospheric lifetime and reactivity of CH₃OOH.

The adsorption of this compound on ice surfaces is a critical process in atmospheric chemistry, particularly in polar regions and the upper troposphere. awi.de Theoretical studies using density functional theory (DFT) have investigated the low-temperature interaction between CH₃OOH and hexagonal water ice surfaces. acs.orgacs.orgresearchgate.net These studies have calculated the structures, energies, and thermodynamic properties of the molecular complexes formed between this compound and water clusters representing different crystallographic planes of ice. researchgate.net

Simulations have shown that when this compound is on the surface of a water cluster, it can undergo photodissociation to produce a variety of products on a very short timescale. nih.gov While gas-phase photolysis of CH₃OOH primarily yields methoxy (CH₃O) and hydroxyl (OH) radicals, on ice surfaces, the reaction can lead to the formation of formaldehyde (CH₂O) and water (H₂O), a thermodynamically favored pathway. nih.gov Interestingly, recombination of the initial photofragments to reform this compound is not a significant process on these surfaces. nih.gov Instead, a range of other stable molecules can be formed through reactions involving the initial fragments and water molecules. nih.gov

The following table outlines the potential products from the photodissociation of this compound on ice surfaces as indicated by simulation studies:

ProductChemical FormulaFormation Pathway
FormaldehydeCH₂OFavored product from CH₃OOH photolysis on ice. nih.gov
WaterH₂OFormed alongside formaldehyde. nih.gov
Methoxy RadicalCH₃OPrimary product in gas-phase photolysis, also formed on ice. nih.gov
Hydroxyl RadicalOHPrimary product in gas-phase photolysis, also formed on ice. nih.gov
MethanolCH₃OHA possible stable product. nih.gov
Hydrogen PeroxideH₂O₂A possible stable product. nih.gov

The interaction of this compound with metal oxide and hydrogen bronze surfaces has been investigated to understand its catalytic decomposition. On molybdenum oxide clusters, both hydrogen peroxide and this compound adsorb molecularly without dissociating. researchgate.net However, on molybdenum hydrogen bronze surfaces, these compounds can dissociate. researchgate.net

For this compound on molybdenum hydrogen bronze, dissociation can occur through either H–O or O–O bond cleavage, with the O–O dissociation pathway being energetically favorable. researchgate.net The increased electron density at the surface of the hydrogen bronze, compared to the oxide, facilitates this chemical reaction. researchgate.net Molybdenum hydrogen bronze has been shown to react with and neutralize both hydrogen and organic peroxides. researchgate.net

Analytical and Spectroscopic Methodologies for Methyl Hydroperoxide Research

Advanced Chromatographic Techniques for Methyl Hydroperoxide Quantification

High-performance liquid chromatography (HPLC) stands as a cornerstone for the separation and quantification of this compound. Its versatility allows for various configurations to enhance detection and overcome the challenges associated with trace analysis.

High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization

A prevalent method for quantifying this compound involves HPLC coupled with a post-column derivatization system. uri.eduresearchgate.net In this approach, after the separation of this compound from other sample components on an HPLC column, it enters a reaction coil where it is derivatized to form a fluorescent product. uri.eduresearchgate.netametsoc.org This derivatization significantly enhances the detectability of the otherwise non-fluorescent hydroperoxide.

One common derivatization reaction is the enzyme-catalyzed dimerization of p-hydroxyphenylacetic acid (POPHA). ametsoc.orgmdpi.com In the presence of a catalyst such as horseradish peroxidase (HRP) or hemin (B1673052), this compound oxidizes POPHA to produce a highly fluorescent dimer, 6,6'-dihydroxy-3,3'-biphenylacetic acid. ametsoc.orgchrom-china.comnih.gov The intensity of the fluorescence is directly proportional to the concentration of the hydroperoxide. This method has been successfully applied to the analysis of atmospheric samples, where gas-phase hydroperoxides are first collected in an aqueous solution before being injected into the HPLC system. uri.eduresearchgate.net

Optimization of Separation and Detection for Trace Analysis

Achieving reliable quantification of this compound at trace levels, often in the parts-per-trillion by volume (pptv) range for atmospheric measurements, requires careful optimization of both the separation and detection parameters. uri.edu For separation, reversed-phase HPLC is a common choice. nih.gov The selection of the analytical column and mobile phase composition is critical to effectively separate this compound from other peroxides like hydrogen peroxide and various organic hydroperoxides that may be present in the sample. ametsoc.org

For detection, optimizing the post-column derivatization reaction is key. This includes adjusting the concentrations of the derivatizing agent (e.g., POPHA) and the catalyst (e.g., hemin or HRP), as well as controlling the temperature and pH of the reaction. mdpi.comchrom-china.com For instance, one study found the optimal pH for the fluorescence detection of the POPHA dimer to be around 10.5. mdpi.com The flow rates of the mobile phase and the reagent solution are also fine-tuned to ensure sufficient reaction time and maximum signal intensity. mdpi.com These optimization steps are crucial for achieving low detection limits, which can be in the nanomolar (nM) range for aqueous samples. uri.educhrom-china.com

Fluorescence-Based Detection Systems

Fluorescence detection is the most widely used method in conjunction with HPLC for this compound analysis due to its high sensitivity and selectivity. uri.eduresearchgate.netchrom-china.com The system works by exciting the fluorescent dimer produced in the post-column reaction at a specific wavelength and measuring the emitted light at a longer wavelength. chrom-china.comnih.gov For the fluorescent dimer of POPHA, the optimal excitation wavelength is typically around 315-320 nm, with an emission wavelength of approximately 400-425 nm. chrom-china.comnih.gov

Different catalysts can be used in the derivatization reaction, with horseradish peroxidase (HRP) and hemin being common choices. mdpi.com Studies have shown that the HRP-catalyzed method can offer lower detection limits and higher sensitivity for this compound compared to the hemin-based method. mdpi.com The choice of catalyst can also influence the system's response to different types of hydroperoxides. mdpi.com The high sensitivity of fluorescence detection allows for the quantification of this compound at very low concentrations, making it an invaluable tool for atmospheric research and other applications where trace analysis is required. uri.educopernicus.org

ParameterValueReference
HPLC Detection MethodPost-column derivatization with fluorescence uri.eduresearchgate.net
Derivatization Reagentp-hydroxyphenylacetic acid (POPHA) ametsoc.orgmdpi.com
CatalystsHorseradish peroxidase (HRP), Hemin mdpi.comchrom-china.com
Fluorescent Product6,6'-dihydroxy-3,3'-biphenylacetic acid ametsoc.org
Optimal Excitation Wavelength~315 nm chrom-china.comnih.gov
Optimal Emission Wavelength~400 nm chrom-china.comnih.gov
Aqueous Detection Limit (HRP)2.9 x 10⁻⁹ M uri.edu
Gas-Phase Detection Limit (HRP)13 pptv uri.edu
Aqueous Detection Limit (Hemin)4.1 x 10⁻⁸ M chrom-china.comnih.gov

Mass Spectrometric Approaches for this compound Analysis

Mass spectrometry (MS) offers an alternative and often complementary approach to chromatographic methods for the analysis of this compound. Its high specificity and sensitivity make it particularly powerful for identifying and quantifying this compound, especially in complex gas-phase mixtures.

Chemical Ionization Mass Spectrometry (CIMS)

Chemical Ionization Mass Spectrometry (CIMS) is a versatile and rapid technique for measuring atmospheric trace gases, including this compound. acs.org This "soft" ionization technique minimizes fragmentation of the target molecule, allowing for its detection as a cluster ion. In a typical CIMS instrument, a reagent ion is generated and mixed with the sample air in a flow tube. acs.org The reagent ion then reacts with this compound to form a stable cluster ion, which is subsequently detected by the mass spectrometer.

One common reagent ion used for this compound detection is CF₃O⁻. scispace.comaip.org However, the detection of the CH₃OOH·CF₃O⁻ cluster can be complicated by isobaric interferences, meaning other compounds may form ions with the same mass-to-charge ratio. aip.org To overcome this, tandem mass spectrometry (MS/MS) can be employed. scispace.comaip.orgnih.gov In this setup, the initial cluster ion is isolated and then fragmented, producing characteristic daughter ions that uniquely identify this compound. aip.org The accuracy and precision of CIMS measurements can be influenced by factors such as the water vapor mixing ratio in the sample. scispace.comnih.gov Other reagent ions, such as O₂⁻, have also been utilized, where this compound is detected as the [O₂⁻(CH₃OOH)] cluster ion. uri.edunasa.gov

CIMS ParameterDetailsReference
TechniqueChemical Ionization Mass Spectrometry acs.org
Common Reagent IonsCF₃O⁻, O₂⁻, I⁻ scispace.comuri.edunasa.gov
Detection MethodFormation of cluster ions (e.g., CH₃OOH·CF₃O⁻) acs.org
ChallengeIsobaric interferences aip.org
SolutionTandem Mass Spectrometry (MS/MS) scispace.comaip.orgnih.gov
Typical Precision (at 500 pptv MHP)±80 pptv (2 sigma) for a 1s integration scispace.comnih.gov
Estimated Accuracy (at 100 ppmv H₂O)Better than ±40% scispace.comnih.gov

Photoionization Mass Spectrometry (e.g., Synchrotron Vacuum Ultraviolet-Photoionization Mass Spectrometry, SVUV-PIMS)

Photoionization mass spectrometry, particularly using tunable synchrotron vacuum ultraviolet (SVUV) radiation, is a powerful analytical tool for identifying and quantifying isomers of organic hydroperoxides. pnas.orgxml-journal.net SVUV-PIMS offers the advantage of providing detailed information about molecular structure, which can be a challenge for other ionization techniques. pnas.org

Fragmentation Pattern Analysis and Photoionization Cross-Section Measurements

The study of this compound's fragmentation patterns and photoionization cross-sections is crucial for its detection and quantification, particularly in complex environments like combustion systems and the atmosphere. researchgate.netpnas.org

Fragmentation Pattern Analysis

When this compound (CH₃OOH) is ionized, it breaks apart into smaller, charged fragments. The specific pattern of these fragments serves as a chemical fingerprint, allowing for its identification. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) is a powerful technique used to analyze these fragmentation patterns. It allows for the separation of ions with the same mass-to-charge ratio (isobaric compounds), which is a common challenge in atmospheric measurements. nih.govnasa.govaip.org By inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions, researchers can confirm the presence of MHP and differentiate it from other atmospheric species. aip.orgornl.gov

For example, in proton-transfer-reaction mass spectrometry (PTR-MS), the fragmentation of MHP is evaluated under different collisional energies to establish its characteristic pattern. osti.gov In chemical ionization mass spectrometry (CIMS), the use of tandem MS helps to avoid mass interferences that have hindered previous attempts to measure atmospheric CH₃OOH. nih.govnasa.gov

Photoionization Cross-Section Measurements

The photoionization cross-section (PICS) is a measure of the probability that a photon of a specific energy will ionize a molecule. pnas.org Accurate PICS values are essential for the quantitative analysis of MHP using photoionization-based detection methods. researchgate.netpnas.org These measurements are often performed using tunable vacuum ultraviolet (VUV) synchrotron radiation. rsc.org

Researchers have developed methods to synthesize organic hydroperoxides, including MHP, to measure their photoionization cross-sections and elucidate their photodissociation fingerprints. pnas.org For instance, the measured ionization energy onset for this compound is approximately 9.90 ± 0.01 eV. pnas.org This value is in good agreement with literature reports, such as the 9.91 eV value noted by Battin-Leclerc et al. pnas.org These experimental data are critical for the accurate quantification of MHP in various environments, including gas-phase autoxidation studies. pnas.org

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of this compound, providing insights into its molecular geometry and energetic properties.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, offering a unique spectral signature. For MHP, high-resolution Fourier Transform Infrared (FTIR) spectroscopy is a key technique. harvard.eduresearchgate.net It has been used to identify and quantify MHP as a major product in the gas-phase reaction of methylperoxy radicals with hydroperoxy radicals. researchgate.net The technique is also employed in long-path FTIR systems to monitor the kinetics of MHP reactions in simulated atmospheric conditions. nsfc.gov.cn Theoretical calculations, such as those using coupled-cluster methods, are often used to predict the anharmonic frequencies of MHP, which aids in the interpretation of experimental IR spectra. nih.gov The interaction of MHP with other molecules, such as water, can lead to shifts in its IR vibrational frequencies, providing information on intermolecular interactions. aip.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. mdpi.comnih.gov While less common for gas-phase atmospheric studies, NMR is crucial for characterizing synthesized MHP and its reaction products. mdpi.comresearchgate.net Techniques like 1H-NMR and 13C-NMR are used to identify the primary and secondary oxidation products of related compounds, and these principles can be applied to the study of MHP. mdpi.comnih.gov For instance, the chemical shift of the hydroperoxide proton (-OOH) in 1H-NMR spectra provides a direct signature for its presence. mdpi.com Advanced 2D NMR techniques, such as Total Correlation Spectroscopy (TOCSY) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to identify complex hydroperoxides without the need for laborious isolation of individual compounds. mdpi.comresearchgate.net

Analysis of Vibrational Frequencies and Torsional Energy Levels

The analysis of vibrational frequencies and torsional energy levels provides a deeper understanding of the dynamics of the MHP molecule.

Vibrational Frequencies

The vibrational frequencies of MHP can be determined experimentally through techniques like IR and Raman spectroscopy, and computationally through ab initio quantum chemical methods. aip.org Calculations at the MP2/6-311++G(2d,2p) level of theory, for example, have been used to affirm the stability of MHP clusters by computing their vibrational frequencies. aip.org The study of these frequencies is also important for understanding how interactions with other molecules, like water, affect the MHP structure. aip.orgnih.gov

Torsional Energy Levels

This compound exhibits internal rotation, or torsion, around the C-O and O-O bonds. This motion leads to distinct torsional energy levels and splittings in the molecule's spectrum. nih.govdntb.gov.uaresearchgate.net Highly correlated ab initio methods are used to predict these torsional energy barriers and energy levels. nih.govdntb.gov.uaresearchgate.net For example, the level splitting between the lowest symmetric and antisymmetric pair of COOH torsion levels associated with the 2νOH overtone state has been determined to be approximately 3.9 cm⁻¹. acs.org These theoretical predictions are crucial for interpreting high-resolution spectra and understanding the internal dynamics of the MHP molecule at low temperatures. nih.gov The interaction between the torsional modes and the OH-stretching vibration can also influence the rate of intramolecular vibrational energy redistribution (IVR). acs.org

In Situ and Field Measurement Techniques for Atmospheric Studies

Measuring this compound directly in the atmosphere presents unique challenges due to its reactivity and typically low concentrations. A variety of in situ and field measurement techniques have been developed to address these challenges.

One of the primary methods for in situ MHP detection is Chemical Ionization Mass Spectrometry (CIMS) . nih.govnasa.govornl.gov This technique involves reacting ambient air with a reagent ion, such as CF₃O⁻, to form a specific ion cluster with MHP that can then be detected by a mass spectrometer. nih.govnasa.gov The use of tandem mass spectrometry (MS/MS) with CIMS has significantly improved the accuracy of MHP measurements by allowing for the separation of isobaric interferences. nih.govnasa.govaip.org This approach has been successfully deployed in both ground-based and airborne campaigns. nih.govnasa.gov For example, during the Atmospheric Tomography Mission (ATom), the Caltech CIMS instrument used CF₃O⁻ ion chemistry with both a compact time-of-flight and a triple quadrupole mass spectrometer to measure MHP and other trace gases. ornl.gov

Another established technique involves High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection. ametsoc.org In this method, gas-phase hydroperoxides are collected in an aqueous solution using a scrubbing coil. The collected hydroperoxides then react with a chemical agent (e.g., p-hydroxyphenylacetic acid in the presence of peroxidase) to produce a fluorescent product that is quantified. ametsoc.org This method can differentiate between hydrogen peroxide and various organic hydroperoxides. ametsoc.org

Long-path Fourier Transform Infrared (LP-FTIR) spectrometry is another technique used for the in situ observation of MHP, particularly in simulated atmospheric reaction chambers. nsfc.gov.cn This method allows for the direct monitoring of MHP concentrations over time during photochemical experiments. nsfc.gov.cn

These techniques have been employed in numerous field campaigns to measure MHP concentrations in diverse environments, from urban and rural areas to the remote polar regions. copernicus.orgdoaj.orgbas.ac.uk For instance, measurements in various locations in China showed MHP levels typically in the hundreds of parts per trillion by volume (pptv). copernicus.orgdoaj.org In polar regions, MHP has been identified as one of the dominant hydroperoxides. bas.ac.uk

Calibration and Standardization Protocols for Quantitative Analysis

Accurate quantification of this compound relies on robust calibration and standardization protocols. These procedures are essential for converting raw instrumental signals into meaningful concentration data.

A common approach for calibrating instruments that measure gas-phase species is the use of gas standards . actris.eu For MHP, this can be challenging due to its reactive nature. One method involves the synthesis of an aqueous MHP solution of a known concentration, which is then used to generate a vapor-phase standard. osti.gov The purity of the synthesized MHP solution is typically determined by volumetric titration. osti.gov

For techniques like CIMS, calibration can be performed by introducing a known amount of a calibration gas into the instrument. actris.eu The sensitivity of the instrument to MHP is determined by measuring the signal response to this standard. osti.gov In some cases, a relative rate method is employed, where the reaction of MHP with a radical (e.g., OH) is compared to the reaction of a reference compound with a well-known rate constant. nsfc.gov.cn By monitoring the decay of both MHP and the reference compound, the initial concentration of MHP can be determined. nsfc.gov.cn

The standard addition method is another important calibration technique, particularly for complex sample matrices. umweltprobenbank.defrontiersin.org This involves adding known quantities of the analyte (MHP) to the sample itself and observing the increase in the instrumental signal. This method helps to compensate for matrix effects that might suppress or enhance the signal. umweltprobenbank.defrontiersin.org

For HPLC-based methods, calibration is typically performed using aqueous standards of MHP. ametsoc.org External calibration curves are generated by analyzing a series of standard solutions of known concentrations. copernicus.org

The synthesis of isotopically labeled MHP (e.g., using ¹³C or ¹⁸O) can also be a valuable tool for calibration, particularly for mass spectrometric techniques. cardiff.ac.uknih.govnih.gov Isotope dilution mass spectrometry, where a known amount of an isotopically labeled standard is added to the sample, is a highly accurate quantification method.

It is also crucial to account for potential interferences and instrument-specific factors. For example, in some CIMS applications, it has been noted that formaldehyde (B43269) hydrate (B1144303) (HOCH₂OH) can potentially create an artifact that impacts MHP measurements, especially in the boundary layer. ornl.gov

Environmental and Atmospheric Research Significance of Methyl Hydroperoxide

Atmospheric Cycling and Budgeting of Methyl Hydroperoxide

The atmospheric lifecycle of this compound is a complex interplay of photochemical production, chemical destruction, and physical deposition processes that dictate its concentration and distribution. copernicus.orgharvard.edu

Global and Regional Sources, Sinks, and Atmospheric Lifetimes

Sources: The primary source of this compound in the atmosphere is the photochemical oxidation of methane (B114726) (CH₄) and other volatile organic compounds (VOCs). noaa.gov This process involves the recombination of methylperoxy (CH₃O₂) and hydroperoxyl (HO₂) radicals. As methane is the most abundant hydrocarbon in the atmosphere, the formation of this compound is a globally widespread phenomenon. noaa.gov Biomass burning has also been identified as a potentially significant source. copernicus.org

Sinks: The main removal pathways for atmospheric this compound are photolysis (decomposition by sunlight) and reaction with the hydroxyl (OH) radical. copernicus.orgnoaa.gov Photolysis is the dominant sink in the upper troposphere, while reaction with OH is more significant in the continental boundary layer. noaa.gov Physical deposition to surfaces like oceans and land also contributes to its removal, though its lower solubility compared to hydrogen peroxide (H₂O₂) makes wet deposition a less important sink. copernicus.orgresearchgate.net

Atmospheric Lifetimes: The atmospheric lifetime of this compound is variable, typically ranging from a couple of days to as long as a week, depending on factors such as altitude, season, and geographical location. copernicus.orgnoaa.gov Its longer lifetime compared to hydrogen peroxide allows for long-range transport, enabling it to influence atmospheric chemistry far from its source regions. copernicus.orgnoaa.gov

Influence of Meteorological and Chemical Parameters on Atmospheric Concentrations

The concentration of this compound in the atmosphere is subject to a range of meteorological and chemical influences. copernicus.orgdoaj.org

Meteorological Parameters: Solar radiation is a critical factor, as it drives the photochemical reactions responsible for both the formation and destruction of this compound. copernicus.org Temperature also affects the rates of these chemical reactions.

Chemical Parameters: The ambient concentration of nitrogen oxides (NOx) plays a crucial role. copernicus.orgdoaj.org In low-NOx environments, the formation of this compound from the reaction of CH₃O₂ with HO₂ is favored. mdpi.com Conversely, in high-NOx environments, such as polluted urban areas, CH₃O₂ preferentially reacts with nitric oxide (NO), suppressing this compound production. copernicus.org The abundance of methane and other VOCs, the precursor compounds, also directly impacts the potential for this compound formation. copernicus.org

Role in Tropospheric Oxidizing Capacity and HOx Radical Budget

This compound is a significant player in determining the oxidizing capacity of the troposphere by acting as a reservoir for HOx radicals (OH + HO₂). copernicus.orgdoaj.orgresearchgate.net

The photolysis of this compound releases OH radicals, which are the primary daytime atmospheric detergent, initiating the breakdown of many pollutants. nih.gov In low-NOx regions, such as the remote marine atmosphere, the decomposition of this compound can be a dominant source of HOx radicals. researchgate.netnih.gov By storing and transporting these reactive species, this compound effectively redistributes the atmosphere's self-cleaning capacity on a global scale. copernicus.org

Contribution to Secondary Organic Aerosol (SOA) Formation

Emerging research highlights the role of this compound in the formation of secondary organic aerosols (SOA), which are microscopic airborne particles formed from the oxidation of VOCs. researchgate.netcopernicus.org

The oxidation of this compound can produce compounds with lower volatility that can then condense to form new aerosol particles or add to existing ones. researchgate.net One proposed mechanism involves the uptake of this compound into atmospheric water droplets or aqueous aerosols, where it can undergo chemical reactions to form less volatile, higher molecular weight compounds. nih.govcopernicus.org A negative correlation observed between hydroperoxides and water-soluble organic compounds, a component of SOA, provides field evidence for the importance of hydroperoxides in SOA formation. copernicus.org Although not considered a dominant precursor, its widespread presence suggests its contribution to SOA is significant globally. researchgate.netcaltech.edu

Global and Regional Distribution Studies of Atmospheric this compound

Studies of atmospheric this compound have revealed distinct patterns in its global and regional distribution, as well as its daily and seasonal fluctuations. noaa.govcaltech.eduresearchgate.net

Spatial and Temporal Variability (e.g., seasonal, diurnal cycles)

Spatial Variability: Measurements have shown that this compound mixing ratios are generally highest in the equatorial regions and decrease with increasing latitude in both hemispheres. scispace.com Concentrations are typically higher in the free troposphere compared to the boundary layer. researchgate.net In remote marine environments, this compound is often the most abundant organic peroxide. d-nb.info Conversely, in polluted urban settings, its concentrations are generally lower due to the suppressing effect of high NOx levels. harvard.edu

Temporal Variability:

Diurnal Cycles: this compound concentrations typically exhibit a diurnal cycle with a peak in the afternoon, driven by maximum photochemical activity. copernicus.org At night, its concentration tends to decrease due to deposition and chemical loss in the absence of sunlight. copernicus.org However, in some environments, nighttime maxima have been observed, which may be influenced by different chemical processes or transport phenomena. researchgate.net

Seasonal Cycles: Seasonal variations are also pronounced, with higher concentrations generally observed in the summer due to increased solar radiation and biogenic VOC emissions. copernicus.orgdoaj.org Winter typically sees lower concentrations. copernicus.orgdoaj.org

The following table presents typical mixing ratios of this compound observed in various atmospheric environments.

Atmospheric EnvironmentTypical Mixing Ratio (pptv)Key Influencing Factors
Remote Marine Boundary Layer200 - 1400Low NOx, oceanic sources
Rural/Forested Areasseveral hundredsBiogenic VOC emissions, photochemistry
Urban/Polluted Regions< 100 - several hundredsHigh NOx suppresses formation
Free Troposphere (1-3 km)1000 - 8600Long-range transport, less deposition
Polar Regions (Summer)138 - 578Unique photochemistry, snow-air exchange

Data compiled from various sources, including copernicus.orgcaltech.eduresearchgate.netscispace.comresearchgate.netresearchgate.netsemanticscholar.org. Please note that these are general ranges and actual concentrations can vary significantly.

Remote vs. Urban/Suburban/Rural Atmospheric Observations

The atmospheric concentration of this compound (MHP) exhibits significant variability depending on the measurement location, season, and time of day. copernicus.org Generally, MHP is present at levels of several hundred parts per trillion by volume (pptv). copernicus.orgcopernicus.org

In remote marine environments, MHP mixing ratios can reach global maximums of 4.3–8.6 parts per billion by volume (ppbv) and are typically highest between 1 and 3 km in altitude. researchgate.net The distribution of MHP is less affected by deposition than hydrogen peroxide (H₂O₂) due to its lower solubility, which allows for more efficient transport to higher latitudes. noaa.gov In the remote troposphere over ocean basins, MHP mixing ratios show a seasonal shift, with high concentrations extending over a wider latitudinal range compared to H₂O₂. noaa.gov

Studies in various settings in China, including urban, suburban, and rural sites, found that MHP mixing ratios were generally at similar levels across these environments during the summer. copernicus.org However, winter measurements in urban Beijing showed that MHP was often below the detection limit, except for a few episodes of high concentrations. copernicus.org In urban areas, the formation of hydroperoxides is generally diminished by increased levels of nitrogen oxides (NOx) from anthropogenic sources. researchgate.net This is because the reaction of the hydroperoxyl radical (HO₂) with nitric oxide (NO) is much faster than the self-reaction of HO₂ that forms H₂O₂. researchgate.net

The ratio of MHP to the sum of MHP and H₂O₂ can provide insights into the different atmospheric processes affecting these two peroxides. copernicus.orgcopernicus.org The diurnal cycle of this ratio is often out of phase with the individual cycles of MHP and H₂O₂, suggesting that MHP production is more sensitive to ambient NO concentrations, while H₂O₂ is more influenced by wet deposition and subsequent aqueous chemistry. copernicus.orgcopernicus.org

Table 1: Average Mixing Ratios of this compound (MHP) and Hydrogen Peroxide (H₂O₂) at Various Locations

LocationEnvironmentSeasonAverage MHP (pptv)Average H₂O₂ (pptv)Source
Summit, GreenlandPolarSummer 2003578 (±377)1448 (±688) copernicus.orgresearchgate.net
Summit, GreenlandPolarSpring 2004139 (±101)204 (±162) copernicus.orgresearchgate.net
South PolePolarSummer 2003138 (±89)278 (±67) copernicus.orgresearchgate.net
West AntarcticaPolarSummer 2001317 (±128)650 (±176) nasa.gov
West AntarcticaPolarSummer 2002304 (±172.2)330 (±147) nasa.gov
Various, ChinaUrban/Suburban/RuralSummerSeveral hundred pptv- copernicus.org
Beijing, ChinaUrbanWinterOften below detection limitOften below detection limit copernicus.org

Note: The values in parentheses represent the standard deviation.

Transport Dynamics of this compound-Containing Air Masses

Due to its relatively long atmospheric lifetime of 2–3 days and lower water solubility compared to hydrogen peroxide (H₂O₂), this compound (MHP) can be transported over large vertical and horizontal distances. copernicus.org This transport capability allows MHP to redistribute important oxidizing radicals, such as HOx (hydroxyl radical OH + hydroperoxyl radical HO₂) and ROx (organic peroxy radicals), to different altitudes and regions. copernicus.org

Convective processes can lift MHP to remote areas of the atmosphere, including the upper troposphere and lower stratosphere. noaa.govresearchgate.net In contrast, H₂O₂ is more readily removed by clouds and precipitation during convection due to its high solubility. researchgate.net This differential transport leads to a scenario where MHP has a more significant presence in the upper troposphere compared to H₂O₂. researchgate.netresearchgate.net

Evidence of long-range transport has been observed, for instance, at the urban Beijing site during winter, where measurements suggested the occasional transport of MHP-containing air masses from the marine boundary layer to the continent. copernicus.orgcopernicus.org The lower solubility and slower dry deposition velocity of MHP contribute to its longer atmospheric lifetime, facilitating this transport. copernicus.org The dry deposition velocity of MHP is about 30 times smaller than that of H₂O₂. copernicus.org

Interaction with Cryospheric Environments and Ice Chemistry

This compound (MHP) plays a role in the chemistry of cryospheric environments, although its preservation in firn and ice is less likely compared to hydrogen peroxide (H₂O₂). copernicus.orgphilpapers.orgbas.ac.uk MHP is considered the most significant organic hydroperoxide in the Antarctic troposphere, with measured levels being ten times higher than previously predicted by photochemical models. nasa.gov

Simulations of MHP photochemistry on ice particles reveal complex degradation pathways. nih.govnih.gov When on an ice particle, MHP tends to orient with its CH₃O group pointing outwards and the OH group immersed within the ice. nih.govnih.gov Upon photodissociation at atmospherically relevant wavelengths, the resulting OH and CH₃O fragments can remain on the surface or become embedded in the ice. nih.govnih.gov These fragments can then react with water to form a variety of stable products, including formaldehyde (B43269) (CH₂O), water (H₂O), hydrogen (H₂), carbon monoxide (CO), methanol (B129727) (CH₃OH), and hydrogen peroxide (H₂O₂). nih.govnih.gov

Air-Snow/Ice Exchange Processes

The exchange of MHP between the atmosphere and snow or ice surfaces is a key process in polar regions. philpapers.org Unlike H₂O₂, which is significantly influenced by temperature-driven exchange with the snowpack, MHP's atmospheric concentration is more controlled by photochemical processes. copernicus.orgphilpapers.orgbas.ac.uk

At Summit, Greenland, firn air measurements and model calculations suggest a daytime sink for MHP in the upper snowpack. copernicus.orgphilpapers.org This sink, which is stronger in the spring and weakens into the summer, can be partially explained by photolysis and reaction with the hydroxyl radical (OH) in the firn air and the quasi-liquid layer on snow grains. copernicus.orgresearchgate.netphilpapers.org The rapid processing of MHP in surface snow is expected to be a significant source of formaldehyde (CH₂O). copernicus.orgphilpapers.orgbas.ac.uk

In contrast, atmospheric H₂O₂ in West Antarctica is significantly impacted by a physical snowpack source, while MHP is not. nasa.gov This highlights the different dominant processes governing the air-snow exchange of these two hydroperoxides.

Analysis of this compound in Firn Air and Ice Cores

The analysis of MHP in firn air and ice cores provides insights into past atmospheric conditions. However, the preservation of MHP in these archives is challenging.

Studies of ice cores from Law Dome, Antarctica, did not detect MHP, even with sensitive techniques. cambridge.org This confirms findings from other studies in Greenland and Antarctica that have also reported an absence of organic peroxides in ice cores. cambridge.org This lack of preservation is in contrast to H₂O₂, which is well-preserved and shows clear variations between pre-industrial and modern times. cambridge.org

Firn air measurements at Summit, Greenland, showed that MHP mixing ratios in the firn air declined rapidly with depth, often reaching levels below the detection limit in the deeper snowpack. researchgate.net This suggests that MHP is efficiently removed within the snowpack at a rate faster than it can be supplied by diffusion from the atmosphere. researchgate.net The fact that MHP concentrations in the snow itself were below the detection limit further indicates that exchange with a snow reservoir is not a significant process for MHP. researchgate.net

Despite the challenges with preservation in ice, simultaneous measurements of H₂O₂, MHP, and CH₂O in the atmosphere and firn air can be used to constrain the background levels of nitric oxide (NO) and thus estimate the past oxidation capacity of the atmosphere. copernicus.orgnasa.govphilpapers.org

Modeling of Atmospheric Concentrations and Fluxes of this compound

Atmospheric models are crucial tools for understanding the budget, distribution, and impacts of this compound (MHP). These models incorporate chemical reactions, transport processes, and deposition to simulate MHP concentrations and fluxes. copernicus.orgcopernicus.orgcambridge.org

Photochemical box models have been used to investigate the chemistry of MHP in polar regions. copernicus.orgphilpapers.org At Summit, Greenland, highly constrained model runs yielded median ratios of modeled to observed MHP of 52% in summer 2003 and 148% in spring 2004. copernicus.orgresearchgate.net For the South Pole in summer 2003, the model significantly underestimated MHP, with a modeled-to-observed ratio of only 3%. copernicus.orgresearchgate.net This discrepancy at the South Pole suggests a missing source of MHP in the model, as the observed levels are inconsistent with the high nitric oxide (NO) concentrations and known photochemical precursors and transport. copernicus.orgresearchgate.netphilpapers.org

In urban and suburban environments, models are used to assess the sources, sinks, and budget of MHP. copernicus.orgcopernicus.org These models often include detailed chemical mechanisms that account for the reactions of MHP and its precursors. mdpi.com For instance, models can be used to simulate the diurnal cycles of MHP and the MHP/(MHP+H₂O₂) ratio to understand their sensitivity to factors like NO concentrations and wet deposition. copernicus.orgcopernicus.org

Bulk-resistance models are employed to estimate the dry deposition of peroxides. berkeley.edu These models have shown that the major constituent of organic peroxides, believed to be MHP, is less soluble and/or reactive than hydrogen peroxide (H₂O₂), which is consistent with the characteristics of MHP. berkeley.edu

Global chemistry-transport models, such as EMAC, are used to simulate the global distribution of MHP and other atmospheric constituents. researchgate.net These models can help in understanding the large-scale transport and chemical processing of MHP. researchgate.net However, models can have difficulty accurately simulating processes like wet scavenging, which can lead to discrepancies between modeled and observed concentrations, particularly for more soluble species like H₂O₂. d-nb.info

Theoretical and Computational Research on Methyl Hydroperoxide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of methyl hydroperoxide. These methods are used to determine its molecular geometry, vibrational frequencies, and the energetics of various chemical processes.

Ab initio (from first principles) methods solve the electronic Schrödinger equation without empirical parameters, offering high accuracy. For this compound, methods such as Møller-Plesset perturbation theory (MP2), Quadratic Configuration Interaction with Singles and Doubles and perturbative Triples (QCISD(T)), and Coupled-Cluster with Singles and Doubles and perturbative Triples (CCSD(T)) have been employed to achieve a reliable description of its structure and energetics.

Researchers have used QCISD(T) with correlation-consistent basis sets, such as aug-cc-pVTZ, to obtain accurate equilibrium geometries for the ground state of this compound. nih.govaip.org These high-level calculations provide structural parameters that are in close agreement with experimental data and serve as benchmarks for other computational methods. aip.org

Calculated Structural Parameters of this compound at the QCISD(T)/aug-cc-pVTZ Level. aip.org
ParameterValue
r(O-O)1.468 Å
r(C-O)1.417 Å
r(O-H)0.963 Å
∠(C-O-O)106.6°
∠(O-O-H)100.8°
∠(H-O-O-C)119.1°

Furthermore, the torsional potential energy surfaces, which describe the internal rotation of the methyl and hydroxyl groups, have been investigated using MP2 and CCSD(T) methods. researchgate.net These calculations are crucial for understanding the molecule's conformational flexibility and for accurately determining its stationary torsional states and potential energy barriers to rotation. researchgate.net Studies have also utilized MP2-level theory to explore the microsolvation of this compound with water molecules, providing insights into its interactions in aqueous environments. aip.org

Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it a popular method for studying larger systems and more complex reactions. While high-level ab initio studies on this compound are prominent, DFT has been applied to study related systems and properties. For instance, the B3LYP functional has been used to investigate the structures and thermodynamic properties of chlorinated derivatives of this compound. aip.org

To assess the suitability of various functionals for describing reactions involving hydroperoxides, researchers often benchmark them against experimental data or high-level ab initio results for similar molecules. For the decomposition of the closely related hydrogen peroxide, hybrid functionals that include a portion of Hartree-Fock exchange, such as M06 and PBE0, have demonstrated strong performance in accurately describing reaction energy barriers. researchgate.net This suggests their potential for reliable application in studies of this compound reactivity. researchgate.net

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is the set of mathematical functions used to build the molecular orbitals. For this compound, a variety of basis sets have been used, with the choice depending on the desired accuracy and the computational resources available.

High-accuracy calculations of its geometry and energetics often employ Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta). aip.orgresearchgate.net The "aug" prefix indicates the inclusion of diffuse functions, which are essential for describing weakly bound electrons and non-covalent interactions, while "pVTZ" denotes a triple-zeta quality set with polarization functions. For photodissociation studies, basis sets like aug-cc-pVDZ have been utilized. acs.org

Other studies have employed Pople-style basis sets, such as 6-31G(d,p) for initial investigations and the more extensive 6-311++G(2d,2p) for more accurate estimations of interaction energies in solvated clusters. aip.org The accuracy of calculations generally improves with the size of the basis set. Increasing from a double-zeta (DZ) to a triple-zeta (TZ) basis set and adding polarization and diffuse functions provides a more flexible description of the electron distribution, leading to more reliable results. aip.org For the highest accuracy, results can be extrapolated to the complete basis set (CBS) limit. researchgate.net

Reaction Mechanism Prediction and Transition State Analysis via Computational Methods

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of this compound (CH₃OOH). Theoretical studies have provided detailed insights into its atmospheric degradation pathways, particularly those initiated by hydroxyl (OH) radicals and triplet oxygen atoms (O(³P)), as well as its photodissociation dynamics.

One significant area of research has been the H-abstraction reactions from this compound. For the reaction with the OH radical, computational studies have concluded that the dominant pathway is the abstraction of the hydrogen atom from the hydroperoxyl (-OOH) group. copernicus.org Similarly, for the reaction with triplet oxygen, theoretical calculations at the M06-2x/aug-cc-pVQZ level of theory with electronic energies refined by CCSD(T)/CBS theory indicate that H-abstraction from the -OH group is the dominant channel at temperatures below 1200 K. tandfonline.com These studies involve locating the transition state geometries and calculating the energy barriers for different abstraction channels (from both the methyl and hydroperoxyl groups) to determine the most kinetically favorable pathway.

The atmospheric oxidation of this compound initiated by OH radicals has been investigated using ab initio CCSD(T) and MP2 methods. These studies have not only identified the primary reaction pathways but also explored the subsequent reactions of the resulting radicals, contributing to the understanding of formic acid formation in the atmosphere. copernicus.org

Furthermore, trajectory surface-hopping studies have been employed to simulate the photodissociation dynamics of this compound. Upon excitation at 193 nm, theoretical models show that CH₃OOH exclusively decays into methoxy (B1213986) (CH₃O) and hydroxyl (OH) radicals. The simulations indicate that the dissociation of the parent excited state is a prompt process, with a calculated lifetime of approximately 250 femtoseconds. researchgate.net These computational approaches provide a molecular-level view of the bond-breaking process and the energy distribution among the photofragments.

Multistructural canonical variational transition-state theory with multidimensional tunneling (MS-CVT/MT) represents another high-level computational method used to calculate thermal rate constants for reactions involving species like this compound. nih.govcapes.gov.br This approach accounts for multiple conformations of the transition state and quantum mechanical tunneling effects, which are crucial for accurately predicting reaction rates, especially at lower temperatures. nih.govcapes.gov.br

Thermochemical Property Calculations and Stability Assessments

Computational methods are frequently used to determine the thermochemical properties of this compound and its related radicals with high accuracy. These calculations are vital for kinetic modeling of atmospheric and combustion processes. Various high-level composite methods, such as G4, CBS-QB3, CBS-APNO, and W1U, have been employed to calculate standard enthalpies of formation (ΔfH°₂₉₈), standard entropies (S°₂₉₈), and heat capacities (Cp(T)). acs.orgosti.gov

An automated computational thermochemistry protocol based on explicitly correlated coupled-cluster theory has been used to generate highly accurate atomization energies and enthalpies of formation for this compound, among other species. osti.gov Isodesmic reactions, which conserve the number and types of chemical bonds, are often utilized in these calculations to benefit from error cancellation and improve the accuracy of the determined ΔfH° values. acs.org

The stability of this compound is intrinsically linked to its bond dissociation energies (BDEs). Theoretical calculations have been performed to determine the BDEs of the O-O, O-H, and C-O bonds. For instance, the O-H bond dissociation energy of CH₃OOH has been calculated to provide insight into the likelihood of hydrogen abstraction from the hydroperoxyl group. researchgate.net The ground state equilibrium geometry of this compound has been optimized using quadratic configuration interaction methods with correlation-consistent basis sets, providing a fundamental basis for further energetic calculations. nih.gov

Below is a table summarizing some of the computationally determined thermochemical properties for this compound.

PropertyCalculated ValueMethodReference
ΔfH°₂₉₈-31.0 kcal mol⁻¹Isodesmic Reactions (G4, CBS-QB3, etc.) acs.org
ΔfH°₂₉₈ (CH₃OO·)2.4 kcal mol⁻¹Isodesmic Reactions (G4, CBS-QB3, etc.) acs.org
ΔfH°₂₉₈ (CH₃OO·)2.74 kcal mol⁻¹W1U (Atomization) researchgate.net

These theoretical values are generally in good agreement with available experimental data and are crucial for developing accurate chemical models. researchgate.net

Solvent Effects on Reaction Kinetics and Solvation Dynamics (e.g., Continuum Solvation Models)

The influence of solvents on the reactivity and stability of this compound has been a subject of theoretical investigation, often employing continuum solvation models. These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies and their effect on reaction barriers.

For instance, the hydrogen abstraction reaction of a methyl radical with hydrogen peroxide (a similar system to CH₃OOH) has been studied in both the gas phase and aqueous solution using quantum chemical calculations. researchgate.net To evaluate the solvent effect, various continuum solvation models such as the polarizable continuum model (PCM), the conductor-like screening model (CPCM), and the conductor-like screening model for real solvents (COSMO-RS) were utilized. researchgate.net The results confirmed the experimentally observed decrease in the reaction rate in aqueous solution compared to the gas phase. The PCM and CPCM models predicted an increase in the activation energy by about 4 kcal mol⁻¹, which was attributed to the greater stabilization of the peroxide reactant by the water solvent. researchgate.net

The microsolvation of this compound with a small number of water molecules has also been studied using ab initio quantum chemical methods. aip.org These studies investigate the hydrogen bonding patterns and cluster formation at a molecular level. Following the analysis of these discrete water-MHP clusters, a continuum solvation model (Integral Equation Formalism-PCM, or IEF-PCM) can be applied to the energetically stable clusters to bridge the gap between microsolvation and bulk dissolution, providing a more complete picture of the aqueous solvation process. aip.org

Continuum models are essential for understanding how the polarity of the solvent medium can alter reaction pathways and kinetics. For reactions involving polar transition states, polar solvents can significantly lower the activation barrier, whereas for reactions where reactants are better solvated than the transition state, the rate can decrease. The choice of a specific continuum model and its parameterization is crucial for obtaining accurate results that align with experimental observations. ohio-state.edu

Adsorption Studies on Environmental Surfaces (e.g., Ice, Metal Oxides)

Theoretical studies play a key role in understanding the heterogeneous chemistry of this compound on various environmental surfaces, such as ice particles in the atmosphere and metal oxides.

Adsorption on Ice: The interaction of this compound with water ice surfaces has been investigated extensively using Density Functional Theory (DFT) calculations. acs.orgacs.orgresearchgate.net These studies model the ice surface using water clusters of varying sizes, representing different crystallographic planes of hexagonal ice (Ih). acs.orgresearchgate.net The calculations determine the structures, adsorption energies, and thermodynamic properties of the molecular complexes formed between CH₃OOH and the ice surface. acs.orgresearchgate.net

Research has shown that this compound adsorbs on the ice surface primarily through hydrogen bonding. nih.gov Simulations indicate that the molecule often prefers an orientation where the hydrophilic -OH group is immersed within the surface water molecules, while the hydrophobic CH₃O- group points away from the surface. nih.gov Different modes of coordination and even intrusion into the ice lattice have been systematically assessed to understand the most stable adsorption configurations. acs.orgacs.org These theoretical findings are crucial for interpreting experimental uptake data and for modeling the role of ice particles as sinks or reaction sites for atmospheric peroxides. researchgate.netawi.de

Adsorption on Metal Oxides: The adsorption and potential decomposition of this compound on metal oxide surfaces have also been explored computationally. Density-functional computations have been used to study the interaction of CH₃OOH with molybdenum oxide and molybdenum hydrogen bronze surfaces. researchgate.net The calculations revealed that on molybdenum oxide clusters, this compound adsorbs molecularly without dissociating. researchgate.net However, on the more electron-rich hydrogen bronze surface, the molecule can dissociate through pathways involving either H-O or O-O bond cleavage, with the O-O dissociation pathway being energetically favorable. researchgate.net This highlights how the electronic properties of the surface dictate the reactivity towards adsorbed this compound. Such studies are relevant for understanding catalytic decomposition processes. While direct computational studies on other common environmental metal oxides like TiO₂ or ZrO₂ with this compound are less common, extensive research on hydrogen peroxide on these surfaces provides a valuable proxy for understanding the fundamental interaction mechanisms. acs.orgdiva-portal.org

Integrated Molecular Orbital and Molecular Mechanics (ONIOM) Approaches

The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a hybrid computational approach that allows for the study of large molecular systems by treating different parts of the system at different levels of theory. This is particularly useful for studying reactions of large molecules where only a small portion of the molecule is chemically active.

While specific ONIOM studies focusing exclusively on this compound are not prominent in the search results, the methodology has been successfully applied to systems and reactions that are highly relevant to its chemistry. For example, an ONIOM[QCISD(T)/CBS:DFT]-based theoretical thermochemistry study was conducted on the hydrogen abstraction reactions of large, straight-chain alkanes by radicals such as OH and HO₂. mdpi.com

In this approach, the reaction center (the chemically active portion) is treated with a high-level, accurate quantum chemistry method like QCISD(T)/CBS. The remainder of the large molecule, which is less involved in the bond-breaking and bond-forming processes, is treated with a more computationally efficient method, such as Density Functional Theory (DFT). mdpi.com

The validation of this ONIOM method showed that the calculated energy barriers and reaction enthalpies were in excellent agreement with results from the full high-level QCISD(T)/CBS method, with discrepancies generally being less than 0.15 kcal/mol. mdpi.com This demonstrates the accuracy and efficiency of the ONIOM approach for computational thermochemistry of large molecules. The principles and validated accuracy of this method suggest it is a powerful tool that could be applied to study the reactions of this compound in more complex environments, such as within a biological macromolecule or on a large surface, where a full quantum mechanical treatment would be computationally prohibitive.

Interdisciplinary Research Perspectives and Future Directions in Methyl Hydroperoxide Studies

Integration of Advanced Experimental and Theoretical Approaches

The synergy between advanced experimental methods and high-level theoretical computations is fundamental to advancing our understanding of methyl hydroperoxide. Theoretical studies provide crucial data that guide and interpret experimental findings. For instance, highly correlated ab initio calculations are used to predict the rotational parameters and anharmonic frequencies of CH₃OOH. aip.org These theoretical spectroscopic data are invaluable for the unambiguous identification and characterization of this compound in laboratory experiments and remote environments like the interstellar medium. aip.org

Similarly, theoretical investigations into reaction kinetics and mechanisms provide a framework for interpreting experimental observations. Density Functional Theory (DFT) has been employed to study the adsorption and dissociation of this compound on surfaces, such as molybdenum hydrogen bronze. researchgate.net These studies reveal potential catalytic pathways, showing that while CH₃OOH adsorbs without dissociating on molybdenum oxide, it can dissociate via O–O bond cleavage on hydrogen bronze surfaces, an energetically favorable pathway. researchgate.net Theoretical studies also explore fundamental gas-phase reactions, such as hydrogen abstraction by the methyl peroxy radical and reactions with triplet oxygen atoms, providing rate constants and mechanistic insights that are essential for kinetic modeling. acs.orgtandfonline.com

Experimental findings, in turn, provide the necessary validation for theoretical models. Advanced techniques like synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) allow for the detection of reactive intermediates, including this compound, during combustion autoxidation. researchgate.net The quantitative data from these experiments serve as rigorous benchmarks for the validation and refinement of state-of-the-art combustion models, revealing where current kinetic models may inaccurately predict intermediate concentrations. nih.gov This iterative process of prediction, observation, and refinement is crucial for building robust models that accurately reflect real-world chemical systems.

Unresolved Questions and Emerging Areas in this compound Chemistry

Despite significant research, several fundamental questions regarding the chemistry of this compound remain unresolved, pointing toward exciting new avenues of investigation.

Discrepancies in Atmospheric Abundance: A major unresolved issue is the persistent discrepancy between measured and modeled concentrations of CH₃OOH in the atmosphere. Global chemical transport models systematically over-predict this compound concentrations by as much as 40-50% in the remote marine troposphere, while simultaneously under-predicting hydrogen peroxide. nasa.govnoaa.govresearchgate.net Conversely, in the upper troposphere and lower stratosphere, models tend to under-predict MHP, particularly in air masses influenced by recent convection. nasa.gov These discrepancies suggest that key physical or chemical processes, such as deposition, scavenging, or unknown chemical pathways, are not accurately represented in current models.

Missing Sources and Sinks: In certain environments, the observed concentrations of this compound cannot be explained by known photochemical precursors or transport mechanisms. For example, summer levels of MHP at the South Pole are inconsistent with the high nitric oxide (NO) concentrations and cannot be accounted for, suggesting a significant missing source in this region. nerc.ac.uk The rapid processing of MHP in surface snow is thought to be a source of formaldehyde (B43269), but the full budget remains incomplete. nerc.ac.uk

Condensed-Phase Chemistry: The fate of this compound in atmospheric condensed phases like cloud droplets and aerosols is an area of growing research. While gas-phase photolysis is well-understood to produce methoxy (B1213986) (CH₃O) and hydroxyl (OH) radicals, its photochemistry in aqueous environments is more complex, yielding a wider range of products including formaldehyde and hydrogen peroxide. nih.govuci.edu The decomposition of MHP in the presence of transition metal ions like Fe²⁺ is another critical area, as it can produce alkoxy radicals rather than OH radicals, altering the subsequent radical chemistry within aqueous aerosols. acs.orgacs.org

Role in Secondary Organic Aerosol (SOA) Formation: Organic hydroperoxides are known to be a major component of SOA, potentially accounting for up to 60% of global SOA in model simulations. acs.org They are believed to trigger aging processes within aerosols, but the specific mechanisms involving this compound and its contribution to the formation and evolution of SOA are still poorly quantified. nih.govpnas.org

Advancements in Measurement Technologies for Enhanced Spatial and Temporal Resolution

Progress in understanding the atmospheric lifecycle of this compound is intrinsically linked to advancements in measurement technology. The need to capture its variability across different spatial scales and its rapid photochemical transformations drives the development of more sensitive and faster instruments.

High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization and fluorescence detection has been a reliable method for ground-based measurements of hydrogen peroxide and organic peroxides, including MHP. copernicus.orgcopernicus.org However, for capturing the dynamics within heterogeneous air masses, particularly from aircraft platforms, techniques with higher temporal resolution are required.

Chemical Ionization Mass Spectrometry (CIMS) has emerged as a powerful tool for this purpose. acs.org Using reagent ions such as CF₃O⁻, CIMS instruments can achieve high sensitivity (detection limits in the tens of parts-per-trillion) and sub-second time resolution. acs.orgrsc.org This capability is crucial for airborne studies investigating processes like convective transport and cloud processing of hydroperoxides. acs.org While CIMS has been successfully deployed for hydrogen peroxide, further development is aimed at improving its applicability to other important species like this compound. acs.org A known challenge is the potential for isobaric interference from species like methanediol (B1200039) (hydrated formaldehyde), which can be detected by CIMS instruments in high water vapor regions and complicate MHP measurements. researchgate.net

For laboratory and combustion studies, techniques such as synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) provide detailed insights into the formation of MHP and other reactive intermediates during oxidation processes. researchgate.net

Measurement TechnologyPrincipleApplicationKey Advantages
HPLC with Fluorescence Detection Chromatographic separation followed by derivatization to produce a fluorescent compound.Ground-based atmospheric monitoring.Reliable, well-established method for speciated peroxide measurements. copernicus.org
Chemical Ionization Mass Spectrometry (CIMS) Soft ionization via chemical reactions (e.g., clustering with CF₃O⁻) followed by mass analysis.Airborne and ground-based atmospheric measurements.High sensitivity and fast time response (<1 s) for studying dynamic processes. acs.org
Synchrotron VUV-PIMS Photoionization using tunable high-energy photons from a synchrotron, coupled with mass spectrometry.Laboratory studies of combustion and oxidation chemistry.Identification and quantification of reactive intermediates in complex reaction systems. researchgate.net

Improved Representation of this compound in Atmospheric and Combustion Models

Accurately representing this compound in numerical models is essential for predicting atmospheric oxidizing capacity and combustion phenomena like autoignition. However, significant challenges remain in capturing its complex chemistry.

In atmospheric models, such as the Goddard Earth Observing System (GEOS)-Chem, a persistent high bias of 40-50% for MHP in the remote troposphere points to fundamental errors in the model's representation of its sources, sinks, or transport. nasa.govnoaa.govresearchgate.net This over-prediction has significant implications for the modeled budget of HOₓ radicals, for which MHP is a key reservoir. nasa.govnoaa.gov The treatment of physical processes like wet deposition and heterogeneous uptake on aerosols is a particular area needing improvement. nasa.gov Furthermore, the photolysis rates of more complex hydroperoxides in models are often parameterized using the same values as this compound, introducing another layer of uncertainty. mdpi.com

Exploration of this compound's Role in Novel or Under-explored Chemical Environments

The study of this compound is expanding beyond its traditional roles in the troposphere and combustion engines into new and under-explored chemical domains.

Astrochemistry: this compound has been identified as a molecule of interest in the interstellar medium (ISM). nih.govpnas.orgresearchgate.net Its formation in such cold (5 K) and diffuse environments presents a fascinating chemical puzzle. nih.govpnas.org Theoretical calculations of its spectroscopic properties are crucial for guiding astronomical searches and confirming its presence in these exotic locations. aip.org

Aqueous and Interfacial Chemistry: The surfaces of water droplets and ice particles represent unique chemical environments. The photodissociation of CH₃OOH on ice clusters has been shown through simulations to produce a surprisingly wide range of products, including formaldehyde, water, methanol (B129727), and hydrogen peroxide, on a subpicosecond timescale. nih.govuci.edu This is markedly different from its gas-phase photolysis and suggests complex degradation pathways on atmospheric aerosols and droplets. nih.gov Furthermore, its reactivity in aqueous solutions containing dissolved metals is an important area for understanding aerosol aging. acs.orgacs.org

Catalysis: Emerging research has identified this compound as a key intermediate in sustainable chemical synthesis. In a novel cascade catalysis process for methane (B114726) oxidation, methane is first photocatalytically converted to this compound, which is then selectively decomposed via mild heating to produce formaldehyde, a valuable platform chemical. ucl.ac.uk This photon-phonon driven process represents a promising, energy-efficient pathway for the transformation of methane. ucl.ac.uk

Industrial Applications: The reactivity of this compound has also been explored in industrial contexts, such as its role in peroxide bleach activation. Studies comparing its nucleophilic reactivity to other peroxides provide fundamental insights into the mechanisms of acyl transfer reactions used in cleaning products. rsc.orgpsu.edu

Q & A

Basic Research Questions

Q. How can methyl hydroperoxide be reliably detected and quantified in laboratory settings?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with postcolumn derivatization and fluorescence detection. Gas-phase MHP can be collected via aqueous scrubbing coils and analyzed using peroxidase-mediated reactions with p-hydroxyphenylacetic acid . For routine testing, peroxide test strips (e.g., for ethers like THF) are suitable but require validation against HPLC for accuracy, especially in complex matrices .

Q. What precautions are critical for handling MHP in laboratory experiments?

  • Methodological Answer : Label all containers with dates of receipt, opening, and peroxide testing. Use inert atmospheres (e.g., nitrogen) to minimize decomposition. Test for peroxides every 3–6 months if unopened, and more frequently after exposure to light or heat. Avoid contact with oxidizing agents (e.g., permanganates) and metals like iron, which catalyze decomposition .

Q. How does MHP’s stability vary under different storage conditions?

  • Methodological Answer : Stability is temperature- and solvent-dependent. Store MHP in dark, airtight containers at ≤4°C. In aqueous solutions, decompose within days due to hydrolysis; in anhydrous solvents (e.g., acetone), stability extends to weeks. Monitor via periodic HPLC analysis or iodide titration to track peroxide concentration decay .

Advanced Research Questions

Q. What experimental designs are effective for studying MHP’s role in atmospheric radical cycles?

  • Methodological Answer : Use long-path FTIR spectroscopy to simulate atmospheric conditions (e.g., controlled UV irradiation, trace gas mixtures). For example, MHP’s reaction with Cl radicals can be studied by doping Cl precursors (e.g., CCl4) into reaction chambers and quantifying OH/HO₂ radical yields via kinetic modeling . Validate mechanisms using isotopic labeling (e.g., ¹³C-MHP) and compare with computational models (e.g., Master Chemical Mechanism) .

Q. How can contradictions in MHP reaction kinetics data be resolved?

  • Methodological Answer : Discrepancies often arise from competing pathways (e.g., unimolecular vs. bimolecular decomposition). Perform pressure-dependent studies using shock tubes or flow reactors to isolate primary pathways. Cross-validate using multiple detection methods (e.g., FTIR for products, laser-induced fluorescence for radicals) . For atmospheric studies, reconcile field measurements (e.g., HPLC data ) with chamber experiments by adjusting for humidity and NOx levels .

Q. What strategies optimize MHP synthesis for coordination chemistry applications?

  • Methodological Answer : Synthesize MHP-metal peroxosolvates (e.g., with Mg²⁺ or Zn²⁺ sulfates) by slow crystallization from H₂O₂-rich solutions. Control pH (5–7) to prevent decomposition and use chelating agents (e.g., EDTA) to suppress metal-catalyzed side reactions. Characterize products via X-ray diffraction and thermal analysis (TGA/DSC) to confirm peroxo-group retention .

Q. How do enzymatic interactions affect MHP’s environmental fate?

  • Methodological Answer : Investigate peroxidase enzymes (e.g., catalase) using stopped-flow spectroscopy to measure MHP degradation rates. Compare with abiotic pathways (e.g., photolysis at 254 nm) to quantify enzymatic contributions. Use Michaelis-Menten kinetics to model enzyme efficiency and identify inhibitors (e.g., NaN₃) .

Methodological Challenges and Solutions

Q. Why does MHP’s Henry’s law constant vary across studies, and how can this be addressed?

  • Methodological Answer : Variability arises from temperature gradients and matrix effects (e.g., ionic strength). Use a temperature-controlled gas-stripping system coupled with HPLC to measure partitioning coefficients. Normalize data using the van’t Hoff equation and validate against quantum mechanical calculations (e.g., COSMO-RS) .

Q. What are the limitations of current models for predicting MHP’s atmospheric lifetime?

  • Methodological Answer : Models often underestimate wet deposition and heterogeneous reactions (e.g., aerosol uptake). Incorporate field-derived aerosol composition data and improve parameterizations for cloud processing. Use Lagrangian particle dispersion models (e.g., FLEXPART) with MHP-specific degradation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.